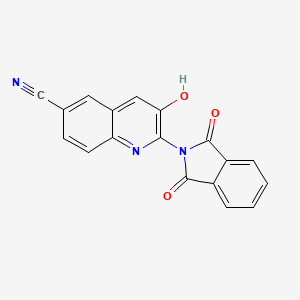
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely employed to ensure the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity.
Indole derivatives: Indole-based compounds also possess aromatic structures and are known for their diverse biological activities.
Uniqueness
2-(1,3-Dioxoisoindolin-2-yl)-3-hydroxyquinoline-6-carbonitrile stands out due to its combined isoindoline and quinoline moieties, which confer unique chemical and biological properties. This dual structure enhances its potential for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H9N3O3 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-hydroxyquinoline-6-carbonitrile |
InChI |
InChI=1S/C18H9N3O3/c19-9-10-5-6-14-11(7-10)8-15(22)16(20-14)21-17(23)12-3-1-2-4-13(12)18(21)24/h1-8,22H |
InChI Key |
YIMSZEUXZRVANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C4C=C(C=CC4=N3)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2,4-diamino-1-((3aR,6aR)-hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B12959682.png)
![4-Chloro-9-methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12959690.png)

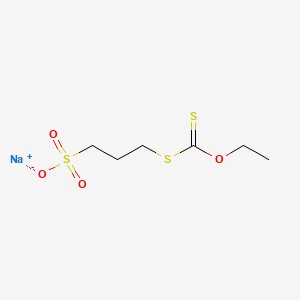
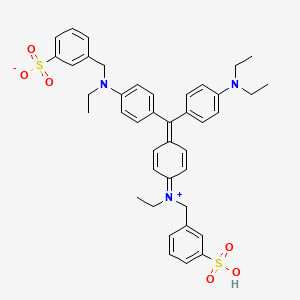
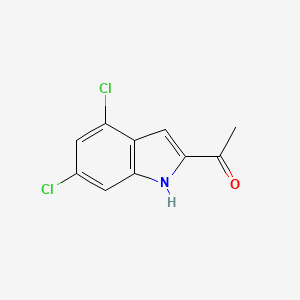


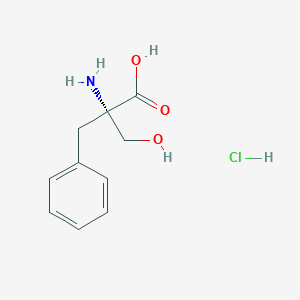


![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)


